molecular formula C23H26N2O5 B12217383 4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12217383
M. Wt: 410.5 g/mol
InChI Key: CCVJZRFQMDWFBH-UHFFFAOYSA-N
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Description

4-[3-(3,5-Dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of pyrazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the following steps:

    Formation of the pyrazoline ring: This is achieved by the reaction of a chalcone derivative with hydrazine hydrate under reflux conditions.

    Introduction of the oxobutanoic acid moiety: This step involves the reaction of the pyrazoline intermediate with succinic anhydride in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[3-(3,5-Dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Pharmacology: The compound is investigated for its effects on various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes such as acetylcholinesterase, where the compound acts as an inhibitor, leading to increased levels of acetylcholine in the nervous system. Additionally, the compound may interact with reactive oxygen species, exerting antioxidant effects.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

4-[5-(3,5-dimethoxyphenyl)-3-(4-ethylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C23H26N2O5/c1-4-15-5-7-16(8-6-15)21-14-20(24-25(21)22(26)9-10-23(27)28)17-11-18(29-2)13-19(12-17)30-3/h5-8,11-13,21H,4,9-10,14H2,1-3H3,(H,27,28)

InChI Key

CCVJZRFQMDWFBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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